molecular formula C21H14FN3O2 B2611866 4-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide CAS No. 871307-86-7

4-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide

Cat. No. B2611866
CAS RN: 871307-86-7
M. Wt: 359.36
InChI Key: RSHXRVOZRSQOPV-UHFFFAOYSA-N
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Description

“4-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide” is a chemical compound with the linear formula C19H15FN4O3 . It has a molecular weight of 366.355 .


Synthesis Analysis

The synthesis of quinoxaline derivatives, such as “4-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide”, involves various methods of synthetic strategies . These include the condensation of aromatic diamines with many organic derivatives, intramolecular cyclisation of N-substituted aromatic O-diamines, and ring transformation of aryl aromatic compounds .


Molecular Structure Analysis

The molecular structure of “4-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide” is based on its linear formula C19H15FN4O3 . More detailed structural analysis would require additional data such as NMR or X-ray crystallography results, which are not available in the current search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide” are not fully detailed in the current search results. The known properties include its linear formula (C19H15FN4O3) and molecular weight (366.355) .

Future Directions

Quinoxaline derivatives have been the subject of numerous studies due to their diverse pharmacological activities . The current review suggests that the critical role of the quinoxaline on the various heterocyclic moieties has been given more attention . This paves the way as a source of references for the further development of drug discovery in the wide spectrum of its biological importance .

properties

IUPAC Name

4-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN3O2/c22-14-11-9-13(10-12-14)20(26)24-16-6-2-1-5-15(16)19-21(27)25-18-8-4-3-7-17(18)23-19/h1-12H,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHXRVOZRSQOPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3NC2=O)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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